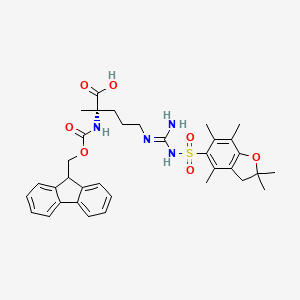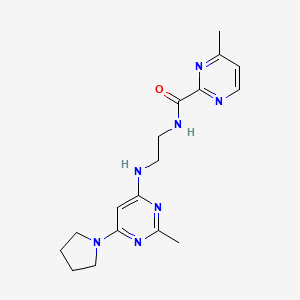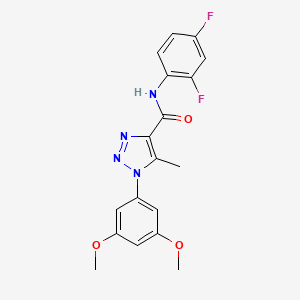
Fmoc-alpha-ME-L-arg(pbf)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-alpha-ME-L-arg(pbf)-OH is a derivative of L-arginine, an amino acid that plays a crucial role in various biological processes. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-alpha-ME-L-arg(pbf)-OH typically involves the protection of the amino and guanidino groups of L-arginine. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the amino group, while the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino group. The synthesis process involves multiple steps, including the activation of the carboxyl group and the coupling of the protected arginine with other amino acids or peptides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-alpha-ME-L-arg(pbf)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Pbf groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for the Pbf group.
Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used for coupling reactions.
Major Products Formed
The primary products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-alpha-ME-L-arg(pbf)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides for research and therapeutic purposes.
Biology
In biological research, peptides synthesized using this compound are used to study protein interactions, enzyme functions, and cellular signaling pathways.
Medicine
Peptides synthesized from this compound are explored for their potential therapeutic applications, including as drugs for various diseases.
Industry
In the pharmaceutical industry, this compound is used to produce peptide-based drugs and diagnostic agents.
Wirkmechanismus
The mechanism of action of peptides synthesized using Fmoc-alpha-ME-L-arg(pbf)-OH depends on their specific sequences and targets. Generally, these peptides interact with proteins, enzymes, or receptors, modulating their activity and influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fmoc-L-arg(pbf)-OH
- Fmoc-D-arg(pbf)-OH
- Fmoc-alpha-ME-D-arg(pbf)-OH
Uniqueness
Fmoc-alpha-ME-L-arg(pbf)-OH is unique due to its specific stereochemistry and protective groups, which make it particularly useful in peptide synthesis. Its ability to form stable peptide bonds and its compatibility with various deprotection and coupling reagents make it a preferred choice in many research and industrial applications.
Eigenschaften
CAS-Nummer |
154445-77-9; 2124196-74-1 |
|---|---|
Molekularformel |
C35H42N4O7S |
Molekulargewicht |
662.8 |
IUPAC-Name |
(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)30(22(3)27-18-34(4,5)46-29(20)27)47(43,44)39-32(36)37-17-11-16-35(6,31(40)41)38-33(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28H,11,16-19H2,1-6H3,(H,38,42)(H,40,41)(H3,36,37,39)/t35-/m0/s1 |
InChI-Schlüssel |
LGZOZEWWSDOJFL-DHUJRADRSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2896495.png)
![1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2896496.png)
![(E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate](/img/structure/B2896498.png)

![N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2896503.png)
![6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2896507.png)


![N-[2-(2-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2896510.png)



![3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896517.png)
![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)
